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Introduction
Histone post-translational modifications (PTMs) are critical regulators of chromatin structure

and gene expression. Among the more recently discovered PTMs is lysine crotonylation (Kcr),

an acylation mark that is evolutionarily conserved and has been linked to active transcription.

Emerging evidence suggests that histone crotonylation is functionally distinct from the well-

studied histone acetylation and may play a significant role in various cellular processes and

disease states.

These application notes provide detailed methods and protocols for inducing histone

hypercrotonylation in vitro, a key technique for studying the functional consequences of this

modification. We will cover three primary approaches:

Chemical Induction: Increasing the intracellular pool of the substrate, crotonyl-CoA.

Enzymatic Induction: Direct enzymatic modification of histones using histone

crotonyltransferases (HCTs).

Inhibition of Decrotonylases: Preventing the removal of crotonyl groups by histone

decrotonylases (HDCRs).
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Chemical Induction with Sodium Crotonate
The most direct method to increase histone crotonylation in cultured cells is to supplement the

culture medium with sodium crotonate. This short-chain fatty acid is converted intracellularly to

crotonyl-CoA, the donor for the crotonylation reaction catalyzed by histone acetyltransferases

(HATs) with histone crotonyltransferase (HCT) activity, such as p300/CBP.[1] This leads to a

global increase in histone crotonylation.

Enzymatic Induction via p300/CBP
The histone acetyltransferases p300 and its paralog CBP are the primary "writers" of histone

crotonylation in mammalian cells.[2] In vitro assays using recombinant p300/CBP, recombinant

histones, and crotonyl-CoA can be used to directly study the enzymatic deposition of this

mark on specific histone substrates. This cell-free system allows for a detailed investigation of

the catalytic mechanism and the functional impact of crotonylation on chromatin structure and

interactions.

Indirect Induction by Inhibition of Histone Deacetylases
(HDACs)
Several histone deacetylases (HDACs) and sirtuins have been identified as "erasers" of histone

crotonylation. Specifically, Class I HDACs (HDAC1, 2, and 3) and sirtuins (SIRT1, 2, and 3)

exhibit histone decrotonylase activity. Therefore, treating cells with broad-spectrum or class-

specific HDAC inhibitors can lead to an accumulation of histone crotonylation by blocking its

removal.

Data Presentation: Quantitative Overview of
Induction Methods
The following tables summarize typical experimental parameters and expected outcomes for

the different methods of inducing histone hypercrotonylation.

Table 1: Chemical Induction in Cell Culture
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Inducer Cell Line Concentration
Treatment
Time

Observed
Effect

Sodium

Crotonate

Neural

Stem/Progenitor

Cells (NSPCs)

10 mM 24 hours

2.12 to 2.70-fold

increase in

H3K9cr at

specific gene

promoters.[3]

Sodium

Crotonate

Human

Embryonic Stem

Cells (hESCs)

Not specified Not specified

Drastically

increased global

protein

crotonylation.

Sodium

Crotonate
HeLa Cells 50-100 mM 24 hours

Dramatic

increase in

global histone

Kcr signal.

Table 2: Indirect Induction via HDAC Inhibition in Cell Culture

Inhibitor Target Cell Line Concentration
Treatment
Time

Trichostatin A

(TSA)

Class I and II

HDACs
HCT116

IC₅₀ for

decrotonylation

~50 nM

Not specified

Vorinostat

(SAHA)

Class I and II

HDACs
HeLa 1-10 µM 2-24 hours

Signaling Pathways and Experimental Workflows
Histone Crotonylation Signaling Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://bio-protocol.org/exchange/minidetail?id=3915628&type=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Metabolism

Chromatin Dynamics

Enzymatic Regulation

Sodium Crotonate
(Exogenous)

Crotonyl-CoA

ACSS2

Fatty Acid
β-oxidation

Writers
(p300/CBP, MOF)

Histones Crotonylated Histones

Erasers
(HDACs 1,2,3; SIRTs 1,2,3)

Decrotonylation

Transcriptional
Activation

Leads to

Crotonylation

HDAC Inhibitors
(TSA, SAHA)

Inhibition

Click to download full resolution via product page

Caption: The histone crotonylation pathway.

General Experimental Workflow for In Vitro Induction
and Analysis
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Caption: General workflow for inducing and analyzing histone hypercrotonylation.
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Experimental Protocols
Protocol 1: Induction of Histone Hypercrotonylation in
Cultured Cells
This protocol describes the treatment of cultured mammalian cells with either sodium crotonate

or an HDAC inhibitor to induce histone hypercrotonylation.

Materials:

Mammalian cell line of choice (e.g., HeLa, HEK293)

Complete cell culture medium

Sodium Crotonate (stock solution, e.g., 1 M in water, pH 7.4)

HDAC Inhibitor (e.g., Trichostatin A or Vorinostat, stock solution in DMSO)

Phosphate-Buffered Saline (PBS)

Cell scrapers

Procedure:

Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach 70-80%

confluency.

Treatment:

For Sodium Crotonate: Aspirate the old medium and add fresh medium containing the

desired final concentration of sodium crotonate (e.g., 10-100 mM).

For HDAC Inhibitors: Add the HDAC inhibitor stock solution directly to the culture medium

to achieve the desired final concentration (e.g., 50 nM TSA or 5 µM Vorinostat). A vehicle

control (e.g., DMSO) should be run in parallel.

Incubation: Incubate the cells for the desired period (e.g., 24 hours).
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Harvesting: After incubation, wash the cells twice with ice-cold PBS.

Proceed to Histone Extraction (Protocol 3).

Protocol 2: In Vitro Histone Crotonylation Assay with
p300
This protocol details the enzymatic crotonylation of recombinant histones using the catalytic

domain of p300.

Materials:

Recombinant histone H3 (or other desired histone substrate)

Recombinant p300 (catalytic domain)

Crotonyl-CoA (stock solution, e.g., 5 mM)

10X HAT/HCT Buffer (e.g., 250 mM Tris-HCl pH 8.0, 250 mM KCl, 10 mM DTT, 1 mM

AEBSF, 50 mM sodium butyrate)

Nuclease-free water

2x Laemmli sample buffer

Procedure:

Prepare Reaction Mix: On ice, prepare the reaction mix in a microcentrifuge tube. For a 50

µL final volume:

Recombinant Histone H3: 10 µg

Recombinant p300: 0.5 µg

Crotonyl-CoA (from 5 mM stock): 5 µL (final concentration 0.5 mM)

10X HAT/HCT Buffer: 5 µL (final concentration 1X)
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Nuclease-free water: to 50 µL

Incubation: Mix gently by pipetting and incubate the reaction at 30°C for 60 minutes.

Stop Reaction: Stop the reaction by adding an equal volume (50 µL) of 2x Laemmli sample

buffer.

Heat Denaturation: Heat the sample at 95°C for 5 minutes.

Analysis: The sample is now ready for analysis by SDS-PAGE and Western Blot (Protocol 4).

Protocol 3: Acid Extraction of Histones from Cultured
Cells
This protocol describes a standard method for extracting core histones from mammalian cells

for subsequent analysis.

Materials:

Cell pellet from Protocol 1

Hypotonic Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, with

protease inhibitors)

0.4 N Sulfuric Acid (H₂SO₄)

Acetone, ice-cold

Nuclease-free water

Procedure:

Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Hypotonic Lysis Buffer per 10⁷ cells.

Incubate on a rotator at 4°C for 30 minutes.

Isolate Nuclei: Centrifuge at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.
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Acid Extraction: Resuspend the nuclear pellet in 400 µL of 0.4 N H₂SO₄. Incubate on a

rotator at 4°C for at least 1 hour (can be done overnight).

Remove Debris: Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant

containing the histones to a new tube.

Protein Precipitation: Add 8 volumes of ice-cold acetone to the supernatant. Incubate at

-20°C for at least 1 hour (or overnight).

Pellet Histones: Centrifuge at 16,000 x g for 10 minutes at 4°C.

Wash Pellet: Carefully discard the supernatant and wash the histone pellet with 200 µL of

ice-cold acetone. Centrifuge again for 5 minutes.

Dry Pellet: Discard the supernatant and air-dry the pellet for 20 minutes at room

temperature. Do not over-dry.

Resuspend Histones: Resuspend the histone pellet in an appropriate volume of nuclease-

free water (e.g., 50-100 µL).

Quantify Protein: Determine the protein concentration using a Bradford assay.

Protocol 4: Western Blotting for Histone Crotonylation
This protocol outlines the detection of crotonylated histones by western blot.

Materials:

Histone samples from Protocol 2 or 3

LDS sample buffer

10-15% Bis-Tris or Tris-Glycine polyacrylamide gels

Running buffer (e.g., MES or MOPS for Bis-Tris, Tris-Glycine for Tris-Glycine gels)

Transfer buffer
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Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small proteins like

histones)

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibody (e.g., anti-pan-crotonyl-lysine or site-specific anti-crotonyl-histone antibody)

HRP-conjugated secondary antibody

TBST (Tris-Buffered Saline with 0.1% Tween-20)

Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

Sample Preparation: Mix 5-15 µg of histone extract with LDS sample buffer, supplement with

a reducing agent (e.g., DTT to 100 mM), and heat at 95°C for 5 minutes.

SDS-PAGE: Load samples onto the polyacrylamide gel and run according to the

manufacturer's instructions until the dye front reaches the bottom of the gel.

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane according to standard protocols.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with

gentle agitation.

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in

blocking buffer overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody diluted in blocking buffer for 1 hour at room temperature.

Final Washes: Wash the membrane three times for 10 minutes each with TBST.
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Detection: Incubate the membrane with ECL detection reagents according to the

manufacturer's instructions and visualize the signal using a chemiluminescence imaging

system. A loading control, such as an antibody against total Histone H3, should be used to

ensure equal loading.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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